A Researcher's Guide to 1,8-dibromo-2,7-dimethylnaphthalene: Synthesis, Characterization, and Predicted Physical Properties
A Researcher's Guide to 1,8-dibromo-2,7-dimethylnaphthalene: Synthesis, Characterization, and Predicted Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,8-dibromo-2,7-dimethylnaphthalene, a specialized aromatic compound. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a proposed synthetic pathway, predicted physical properties based on analogous compounds, and detailed methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel disubstituted naphthalene scaffolds.
Introduction: The Significance of the 1,8-Disubstituted Naphthalene Scaffold
Naphthalene derivatives substituted at the 1 and 8 peri-positions exhibit unique steric and electronic properties. The close proximity of these substituents can lead to significant intramolecular interactions, influencing the molecule's conformation, reactivity, and photophysical characteristics. These features make 1,8-disubstituted naphthalenes valuable building blocks in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The bromine atoms in 1,8-dibromo-2,7-dimethylnaphthalene offer reactive handles for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the synthesis of complex molecular architectures.
Proposed Synthesis of 1,8-dibromo-2,7-dimethylnaphthalene
A plausible and direct synthetic route to 1,8-dibromo-2,7-dimethylnaphthalene is the electrophilic bromination of 2,7-dimethylnaphthalene. The methyl groups at the 2 and 7 positions are activating and will direct bromination to the adjacent positions, including the desired 1 and 8 positions.
Starting Material: 2,7-Dimethylnaphthalene
The starting material, 2,7-dimethylnaphthalene, is a commercially available solid.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 582-16-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂ | [2][5] |
| Molecular Weight | 156.22 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Melting Point | 94-97 °C | [1][3] |
| Boiling Point | 263 °C | [1][3] |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
Experimental Protocol: Bromination of 2,7-Dimethylnaphthalene
This protocol is a generalized procedure and may require optimization to maximize the yield of the desired 1,8-dibromo isomer and minimize the formation of other regioisomers.
Reactants:
-
2,7-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Solvent: Chloroform or Acetonitrile
Procedure:
-
Dissolve 2,7-dimethylnaphthalene in a suitable solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Slowly add N-bromosuccinimide (2.2 equivalents) to the stirred solution at room temperature. The use of NBS is often preferred over elemental bromine for better regioselectivity and milder reaction conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate 1,8-dibromo-2,7-dimethylnaphthalene from other brominated isomers.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1,8-dibromo-2,7-dimethylnaphthalene.
Predicted Physical Properties of 1,8-dibromo-2,7-dimethylnaphthalene
| Property | Predicted Value/State | Rationale |
| CAS Number | 71446005 | [6] |
| Molecular Formula | C₁₂H₁₀Br₂ | [6] |
| Molecular Weight | 314.02 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | The introduction of two heavy bromine atoms and the increased molecular weight compared to the solid 2,7-dimethylnaphthalene (m.p. 94-97 °C) would favor a solid state. |
| Melting Point | Expected to be significantly higher than 2,7-dimethylnaphthalene | The addition of two bromine atoms increases the molecular weight and van der Waals forces, leading to a higher melting point. For comparison, 2,7-dibromonaphthalene has a melting point of 139-142 °C.[7] The presence of methyl groups might slightly alter this, but a melting point above 100 °C is highly probable. |
| Boiling Point | Expected to be significantly higher than 2,7-dimethylnaphthalene | Increased molecular weight and stronger intermolecular forces due to the bromine atoms will lead to a higher boiling point compared to the 263 °C of 2,7-dimethylnaphthalene. |
| Solubility | Poorly soluble in water; soluble in nonpolar organic solvents | The nonpolar naphthalene core and the hydrophobic bromine and methyl groups will make the compound insoluble in water. It is expected to be soluble in solvents like chloroform, dichloromethane, and aromatic solvents. |
Characterization and Quality Control
To confirm the identity and purity of the synthesized 1,8-dibromo-2,7-dimethylnaphthalene, a combination of analytical techniques is essential.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The symmetry of the molecule should be reflected in the number of unique proton signals.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the substitution pattern.
-
-
Mass Spectrometry (MS): Mass spectrometry will be crucial to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), will be a key diagnostic feature.
Melting Point Determination
A sharp melting point range obtained from a calibrated melting point apparatus will be a strong indicator of the purity of the synthesized compound.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of 1,8-dibromo-2,7-dimethylnaphthalene.
Potential Applications and Future Research
While specific applications for 1,8-dibromo-2,7-dimethylnaphthalene are not yet documented, its structure suggests potential utility in several areas of research:
-
Materials Science: As a precursor to 1,8-diarylnaphthalenes, this compound could be used to synthesize novel materials with tailored photophysical properties for applications in OLEDs and molecular sensors.
-
Supramolecular Chemistry: The rigid naphthalene backbone and the potential for derivatization at the bromine positions make it an interesting candidate for the construction of host-guest systems and other complex supramolecular assemblies.
-
Medicinal Chemistry: The naphthalene scaffold is present in many biologically active compounds. 1,8-dibromo-2,7-dimethylnaphthalene could serve as a starting point for the synthesis of novel therapeutic agents.
Future research should focus on the successful synthesis and thorough characterization of this compound to experimentally validate the predicted properties and explore its reactivity in various chemical transformations.
References
- A Comparative Guide to the Synthesis of 1,8-Dibromonaphthalene-2,7-diol. Benchchem.
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1,8-Dibromo-2,7-dimethylnaphthalene | C12H10Br2 | CID 71446005. PubChem. Available at: [Link]
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Intramolecular hydrogen bonding in 1,8-bis(dimethylamino)naphthalenes containing two to four heteroatomic functions in the ortho- and peri-positions: from CD3 to sulfur and selenium. CrystEngComm (RSC Publishing). Available at: [Link]
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the preparation of 1,8-dimethylnaphthalene. MSpace. Available at: [Link]
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Chemical Properties of Naphthalene, 2,7-dimethyl- (CAS 582-16-1). Cheméo. Available at: [Link]
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The structure, modelling and dynamics of 2,7-diisopropoxy-1,8-diarylnaphthalenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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2,7-dimethyl naphthalene. The Good Scents Company. Available at: [Link]
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Suzuki arylation of 1,8‐dibromonaphthalene. ResearchGate. Available at: [Link]
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